

Chromatographic Separation of Apremilast from its Deuterated Analog for Accurate Bioanalysis

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Compound of Interest		
Compound Name:	Apremilast-d8	
Cat. No.:	B15562322	Get Quote

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chromatographic separation of Apremilast from its deuterated internal standard, **Apremilast-d8**. This method is critical for accurate quantification in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Accurate determination of Apremilast concentrations in biological samples is essential for pharmacokinetic analysis and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as **Apremilast-d8**, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability in sample preparation and instrument response. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation and quantification of Apremilast and **Apremilast-d8**.

Mechanism of Action of Apremilast

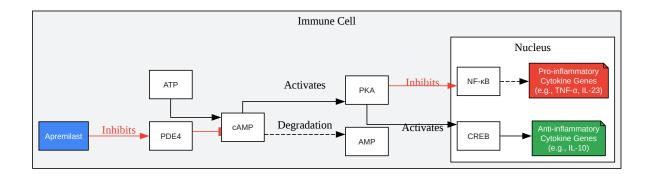


Methodological & Application

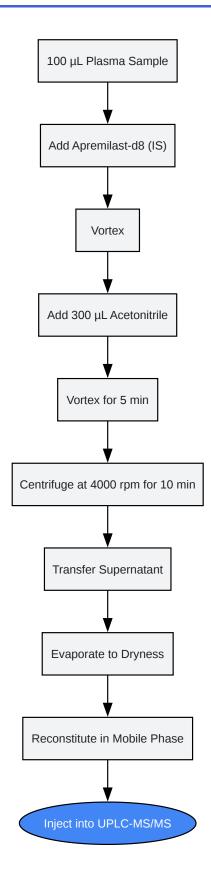
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Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[3][4] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][4] Specifically, it leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an increase in the production of anti-inflammatory mediators like IL-10.[3][4][5]









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